ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromodifluoromethyl group attached to the pyrazole ring, which is further esterified with an ethyl group at the carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. The use of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the agrochemical industry for the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromodifluoromethyl group can form strong interactions with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Shares the bromodifluoromethyl group but differs in the ester and pyrazole ring structure.
Difluoromethylated Pyridines: Similar difluoromethyl group but attached to a pyridine ring.
Uniqueness
Ethyl 1-(bromodifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of the bromodifluoromethyl group with the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
129819-41-6 |
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Molecular Formula |
C7H7BrF2N2O2 |
Molecular Weight |
269 |
Purity |
95 |
Origin of Product |
United States |
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